molecular formula C11H12ClN3 B1483116 4-(5-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine CAS No. 2091651-64-6

4-(5-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine

Cat. No. B1483116
CAS RN: 2091651-64-6
M. Wt: 221.68 g/mol
InChI Key: BPXPDFBHEIMQNH-UHFFFAOYSA-N
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Description

4-(Chloromethyl)pyridine hydrochloride, a compound similar to the one you mentioned, is a heterocyclic building block . It is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in separation and purification of the peptide .


Synthesis Analysis

The synthesis of chloromethylpyridines often involves the use of Grignard reagents or phosphorus trichloride . The specific synthesis process can vary depending on the desired product and the starting materials.


Molecular Structure Analysis

The molecular formula of 4-(Chloromethyl)pyridine hydrochloride is C6H6ClN·HCl . The structure includes a pyridine ring with a chloromethyl group attached .


Physical And Chemical Properties Analysis

4-(Chloromethyl)pyridine hydrochloride is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air .

Safety and Hazards

4-(Chloromethyl)pyridine hydrochloride is classified as a skin corrosive and causes severe skin burns and eye damage . It may also be corrosive to metals . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

4-[5-(chloromethyl)-1-ethylpyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-2-15-10(8-12)7-11(14-15)9-3-5-13-6-4-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXPDFBHEIMQNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=NC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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